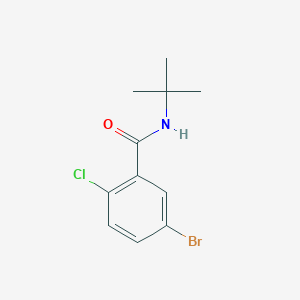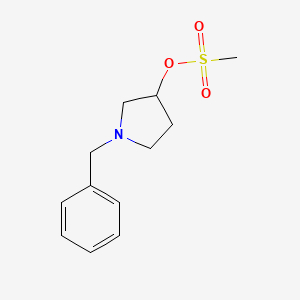
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Descripción general
Descripción
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a chemical compound with the CAS number 165125-95-1 . It is used as a ligand for asymmetric Negishi cross-coupling of secondary allylic chlorides .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is represented by the formula C11H11N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine include a molecular weight of 217.23, a melting point of 234-236 °C, a predicted boiling point of 434.6±30.0 °C, and a predicted density of 1.43±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Complex Formation
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: is a versatile ligand in coordination chemistry, capable of forming stable complexes with transition metals. These complexes are often studied for their unique electronic properties and potential applications in catalysis. For instance, iron(II) complexes with this ligand have been investigated for their high-temperature spin crossover properties .
Asymmetric Synthesis
This compound serves as a chiral ligand for asymmetric synthesis, particularly in reactions like the Negishi cross-coupling. It can help in creating enantiomerically pure substances, which are crucial in the pharmaceutical industry for the production of drugs with specific desired activities .
Spin Crossover Materials
Research has shown that complexes containing 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine can exhibit spin crossover behavior. This property is significant in the development of molecular electronics and sensors, where the spin state of a molecule can be switched by external stimuli such as temperature or pressure .
Safety and Hazards
The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Propiedades
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKHKJFCWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412658 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165125-95-1 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) contribute to the structure of the resulting coordination polymer?
A: 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) acts as a bridging ligand in the formation of the azide-copper coordination polymer [Cu2L1(N3)4]n []. The molecule possesses two oxazoline nitrogen atoms and one pyridine nitrogen atom, each capable of coordinating to copper (Cu) ions. In this specific case, L1, along with azide (N3-) bridges, facilitates the formation of a one-dimensional (1D) infinite hexagonal tape structure. This 1D structure is characterized by three types of azide bridges: two single end-on (μ-1,1-N3) and one double end-on (μ-1,3-N3) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)



